molecular formula C16H18N6O4 B12049404 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-57-5

7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12049404
CAS No.: 478253-57-5
M. Wt: 358.35 g/mol
InChI Key: VZLYJXXYCSMILO-DJKKODMXSA-N
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Description

7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazino group can be reduced to form amines.

    Substitution: The hydroxyl and hydrazino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydrazino group can produce amines.

Scientific Research Applications

7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and hydrazino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s unique structure allows it to interact with multiple targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of hydroxyl, hydrazino, and purine groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound for scientific research.

Properties

CAS No.

478253-57-5

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

IUPAC Name

7-(2-hydroxyethyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H18N6O4/c1-9(10-5-3-4-6-11(10)24)19-20-15-17-13-12(22(15)7-8-23)14(25)18-16(26)21(13)2/h3-6,23-24H,7-8H2,1-2H3,(H,17,20)(H,18,25,26)/b19-9+

InChI Key

VZLYJXXYCSMILO-DJKKODMXSA-N

Isomeric SMILES

C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=CC=C3O

Origin of Product

United States

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